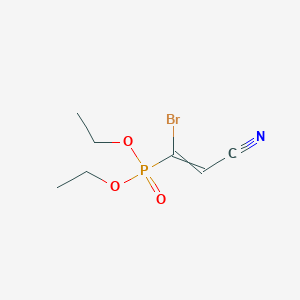
Diethyl (1-bromo-2-cyanoethenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-bromo-2-cyanoethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, a bromo group, and a cyano group attached to an ethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-bromo-2-cyanoethenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromo-cyanoethenyl precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphite and a bromo-cyanoethenyl halide . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-bromo-2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Addition Reactions: The ethenyl moiety can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and product selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions may yield phosphonate derivatives with various functional groups, while reduction reactions can produce amine-containing compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl (1-bromo-2-cyanoethenyl)phosphonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of novel drugs and therapeutic agents.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and nanocomposites, with specific properties and functionalities.
Wirkmechanismus
The mechanism of action of diethyl (1-bromo-2-cyanoethenyl)phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants . Its phosphonate group can participate in phosphorylation reactions, while the bromo and cyano groups can undergo substitution and addition reactions, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1-cyanoethyl)phosphonate: Similar in structure but lacks the bromo group, making it less reactive in certain substitution reactions.
Diethyl phosphite: Contains a phosphonate group but lacks the cyano and bromo groups, resulting in different reactivity and applications.
Uniqueness
Diethyl (1-bromo-2-cyanoethenyl)phosphonate is unique due to the presence of both bromo and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
58468-08-9 |
|---|---|
Molekularformel |
C7H11BrNO3P |
Molekulargewicht |
268.04 g/mol |
IUPAC-Name |
3-bromo-3-diethoxyphosphorylprop-2-enenitrile |
InChI |
InChI=1S/C7H11BrNO3P/c1-3-11-13(10,12-4-2)7(8)5-6-9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OPXMRAZCZGIRKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=CC#N)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

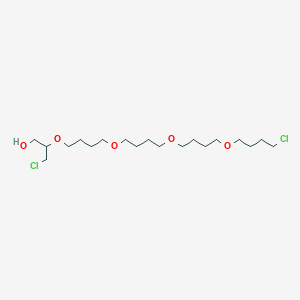
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
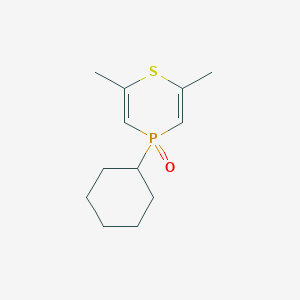
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
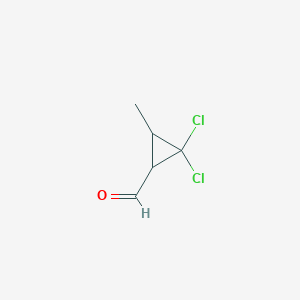
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
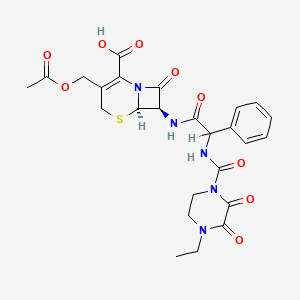

![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
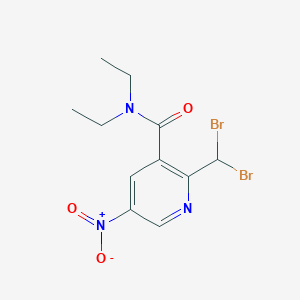
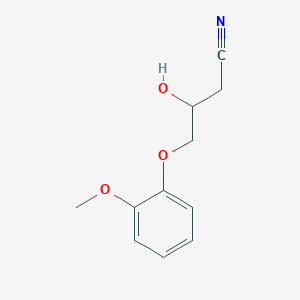
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
